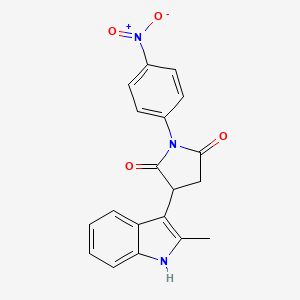
3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that features both indole and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be constructed via a cyclization reaction.
Coupling Reactions: The indole and pyrrolidine moieties are then coupled together using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the nitro group on the phenyl ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways due to its structural similarity to bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and pyrrolidine structures can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
3-(2-Methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the nitro group on the phenyl ring.
3-(1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione: Lacks the methyl group on the indole ring.
Uniqueness
The presence of both a methyl group on the indole ring and a nitro group on the phenyl ring makes 3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione unique. These functional groups can significantly influence its chemical reactivity and biological activity.
特性
CAS番号 |
61123-24-8 |
|---|---|
分子式 |
C19H15N3O4 |
分子量 |
349.3 g/mol |
IUPAC名 |
3-(2-methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15N3O4/c1-11-18(14-4-2-3-5-16(14)20-11)15-10-17(23)21(19(15)24)12-6-8-13(9-7-12)22(25)26/h2-9,15,20H,10H2,1H3 |
InChIキー |
KQMOAEZWMZPMPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


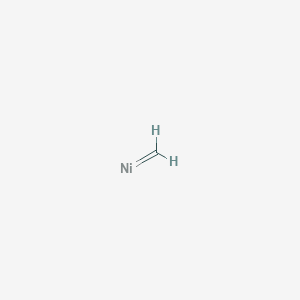
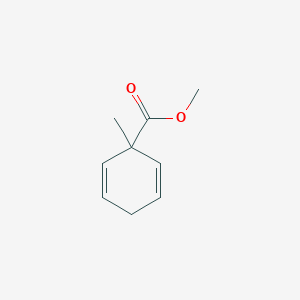

![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)

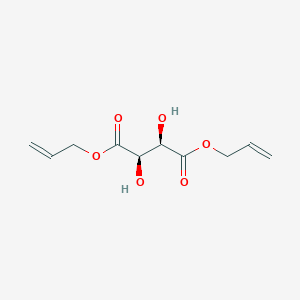
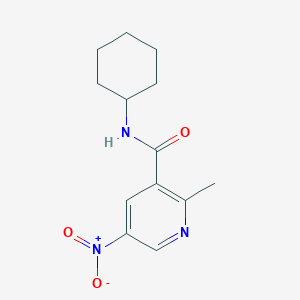
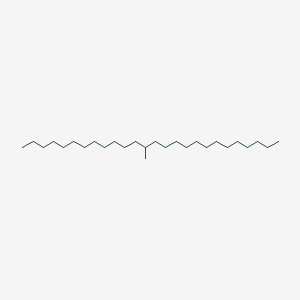
![2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14603142.png)

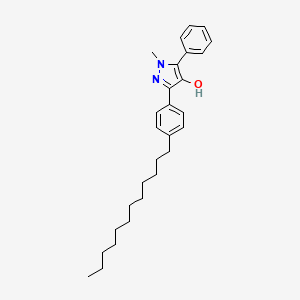

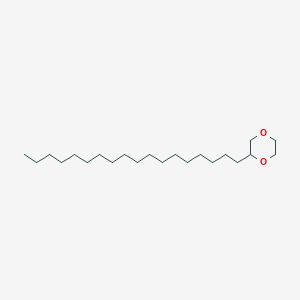
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)
